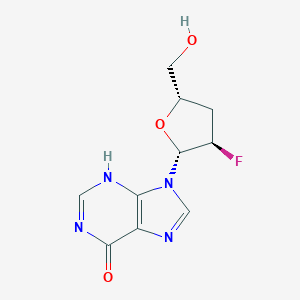

2'-Fluoro-2',3'-dideoxyinosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2'-Fluoro-2',3'-dideoxyinosine, also known as this compound, is a useful research compound. Its molecular formula is C10H11FN4O3 and its molecular weight is 254.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antiviral Activity Against HIV

F-ddI exhibits significant antiviral activity, primarily as a reverse transcriptase inhibitor. Studies have shown that it is effective in both in vitro and in vivo settings:

- In Vitro Studies : F-ddI has been demonstrated to inhibit HIV replication effectively. It shows a favorable pharmacokinetic profile and stability, making it a promising candidate for further development as an antiretroviral agent .

- In Vivo Efficacy : In severe combined immunodeficiency (SCID) mice models reconstituted with human peripheral blood leukocytes, F-ddI administration prior to HIV infection resulted in a dramatic reduction in infection rates. Only 4 out of 20 treated mice showed evidence of HIV infection compared to 18 out of 20 controls . This highlights its potential as a preventative measure against HIV.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of F-ddI are crucial for its effectiveness as an antiviral agent:

- Stability : F-ddI is resistant to degradation by purine nucleoside phosphorylase, which is a key enzyme in the metabolism of nucleosides. This resistance contributes to its prolonged half-life and higher systemic concentrations compared to its parent compound, 2',3'-dideoxyinosine (ddI) .

- Metabolic Pathways : F-ddI is converted in vivo from its prodrug form, 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA), through the action of adenosine deaminase (ADA). Studies indicate that inhibiting ADA can significantly increase plasma concentrations of F-ddA, enhancing the overall antiviral effect .

Clinical Implications and Trials

F-ddI has been selected for clinical trials due to its promising pharmacological properties:

- Clinical Trials : The National Cancer Institute has prioritized F-ddA for further investigation as a new HIV reverse transcriptase inhibitor. Initial trials have shown that it not only reduces viral load but also preserves CD4+ T cell counts in infected subjects, which is critical for maintaining immune function during HIV therapy .

- Potential Combination Therapies : Given its mechanism of action and pharmacokinetic advantages, F-ddI may be used in combination with other antiretroviral drugs to enhance therapeutic efficacy and minimize resistance development.

Summary of Research Findings

The following table summarizes key findings related to the applications of F-ddI:

化学反应分析

Structural Stability

-

Acid stability : The 2'-fluoro group confers resistance to acid-catalyzed glycosidic bond cleavage, unlike non-fluorinated analogues like ddI .

-

Thermal stability : Decomposition occurs above 200°C, with no detectable racemization under physiological conditions .

Resistance to Purine Nucleoside Phosphorylase (PNP)

FddI exhibits >100-fold lower affinity for PNP compared to ddI, minimizing catabolism to toxic hypoxanthine derivatives .

| Parameter | FddI | ddI |

|---|---|---|

| PNP Kₘ (μM) | 1,250 | 12 |

| Vₘₐₓ (nmol/min/mg) | 0.8 | 85 |

Data from in vitro enzymatic assays using rat liver PNP .

Phosphorylation and Activation

FddI is phosphorylated by cellular kinases to its active triphosphate form (FddI-TP), though at ~50% the rate of ddI due to steric hindrance from the 2'-fluoro group .

| Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/mg) |

|---|---|---|

| FddI | 480 | 12 |

| ddI | 210 | 25 |

Kinetic parameters for 5'-nucleotidase-mediated phosphorylation .

Prodrug Conversion Dynamics

FddI is generated in vivo via deamination of its prodrug 2'-fluoro-2',3'-dideoxyadenosine (FddA) by adenosine deaminase (ADA) .

FddA-to-FddI Bioconversion

-

Half-life : 9.8 ± 1.9 min in untreated rats.

-

Enhancement : ADA inhibition with 2'-deoxycoformycin reduces FddA clearance by 65%, increasing FddI bioavailability .

Dose-Dependent Nonlinear Kinetics

FddI exhibits nonlinear pharmacokinetics in rats due to saturation of metabolic enzymes:

| Dose (mg/kg) | Cₘₐₓ (μg/mL) | AUC₀–₂₄ (μg·h/mL) |

|---|---|---|

| 40 | 12.3 | 98.5 |

| 250 | 45.6 | 420.7 |

| 1000 | 68.9 | 1,250.4 |

Steady-state plasma concentrations after oral FddA administration .

Excretion Profile

-

Renal excretion : 22–35% of FddI is excreted unchanged in urine .

-

Biliary clearance : Negligible (<5%), indicating hepatic stability .

Reactivity in Antiviral Mechanisms

FddI-TP inhibits HIV reverse transcriptase (RT) via chain termination due to the absence of 3'-OH. Competitive inhibition assays show:

| Inhibitor | HIV RT IC₅₀ (nM) | Selectivity vs. Human DNA Pol γ |

|---|---|---|

| FddI-TP | 0.18 | >500-fold |

| ddI-TP | 0.15 | 300-fold |

Data from enzymatic assays using poly(rU)/oligo(dA) template-primer .

Stability Under Physiological Conditions

属性

CAS 编号 |

134892-26-5 |

|---|---|

分子式 |

C10H11FN4O3 |

分子量 |

254.22 g/mol |

IUPAC 名称 |

9-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H11FN4O3/c11-6-1-5(2-16)18-10(6)15-4-14-7-8(15)12-3-13-9(7)17/h3-6,10,16H,1-2H2,(H,12,13,17)/t5-,6+,10+/m0/s1 |

InChI 键 |

SLWSQPYUSBXANQ-BAJZRUMYSA-N |

SMILES |

C1C(OC(C1F)N2C=NC3=C2N=CNC3=O)CO |

手性 SMILES |

C1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C2NC=NC3=O)CO |

规范 SMILES |

C1C(OC(C1F)N2C=NC3=C2NC=NC3=O)CO |

同义词 |

2'-fluoro-2',3'-dideoxyinosine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。